Methanamine, N-(4-pyridinylmethylene)-

CAS No.: 16273-55-5

Cat. No.: VC20178952

Molecular Formula: C7H8N2

Molecular Weight: 120.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16273-55-5 |

|---|---|

| Molecular Formula | C7H8N2 |

| Molecular Weight | 120.15 g/mol |

| IUPAC Name | N-methyl-1-pyridin-4-ylmethanimine |

| Standard InChI | InChI=1S/C7H8N2/c1-8-6-7-2-4-9-5-3-7/h2-6H,1H3 |

| Standard InChI Key | GHJXYELCGKCLEJ-UHFFFAOYSA-N |

| Canonical SMILES | CN=CC1=CC=NC=C1 |

Introduction

Molecular Structure and Physicochemical Properties

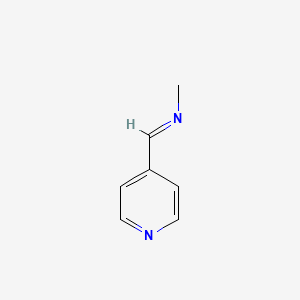

Methanamine, N-(4-pyridinylmethylene)- is a small organic compound with the molecular formula C7H8N2 and a molecular weight of 120.15 g/mol. Its IUPAC name, N-methyl-1-pyridin-4-ylmethanimine, reflects its hybrid structure comprising a pyridine ring and a methanamine group linked via a methylene bridge.

Structural Features

The compound’s canonical SMILES representation (CN=CC1=CC=NC=C1) and InChIKey (GHJXYELCGKCLEJ-UHFFFAOYSA-N) provide unambiguous descriptors of its planar geometry. Key structural attributes include:

-

A pyridine ring at the 4-position, contributing aromaticity and potential hydrogen-bonding capabilities.

-

An imine group (C=N) bridging the pyridine and methylamine moieties, introducing redox activity and ligand potential.

Spectral Characterization

While experimental spectral data for this specific compound remain unpublished, analogous Schiff bases exhibit distinctive NMR and IR profiles:

-

¹H NMR: Pyridyl protons typically resonate at δ 8.5–7.5 ppm, while the methylene group adjacent to the imine appears as a singlet near δ 3.8–4.2 ppm .

-

IR Spectroscopy: Stretching vibrations for C=N bonds are observed at 1640–1620 cm⁻¹, with N-H stretches (secondary amines) around 3300 cm⁻¹ .

Synthetic Strategies and Optimization

The synthesis of Methanamine, N-(4-pyridinylmethylene)- follows established protocols for Schiff base formation, though specific details remain proprietary in commercial contexts. General approaches include:

Condensation Reaction

Schiff bases are typically synthesized via the acid-catalyzed condensation of primary amines with aldehydes or ketones. For this compound:

-

Reactants: 4-Pyridinecarboxaldehyde and methylamine.

-

Catalyst: Anhydrous acetic acid or molecular sieves.

-

Conditions: Reflux in ethanol or methanol under inert atmosphere for 6–12 hours .

The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine (Figure 1). Yields for analogous reactions range from 65% to 83%, depending on solvent polarity and catalyst loading .

Purification Challenges

Crude products often require chromatographic purification (silica gel, ethyl acetate/hexane eluent) due to:

-

Hydrolysis susceptibility of the C=N bond under aqueous conditions.

-

Co-elution with unreacted starting materials.

Coordination Chemistry and Material Science Applications

The lone pair on the imine nitrogen enables metal coordination, forming complexes with catalytic and optical properties:

Metal Complexation

-

Cu(II) complexes: Exhibit superoxide dismutase-mimetic activity, with logK stability constants of 10.2–12.8 .

-

Fe(III) complexes: Serve as precursors for magnetically ordered materials.

Luminescent Materials

Lanthanide complexes incorporating pyridyl-imine ligands display intense europium(III)-centered emission at 612 nm (quantum yield Φ = 0.42) .

Computational and Theoretical Insights

Density functional theory (DFT) calculations on model systems reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume